N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC10921374
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O4 |
|---|---|
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-(4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
| Standard InChI Key | LELZVNNLVDDDMK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
Introduction
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features an acetylamino group, a methoxyphenoxy moiety, and an acetamide functional group, which contribute to its interactions with biological targets and its potential therapeutic applications.
Biological Activities
Research indicates that N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide exhibits potential antimicrobial and anti-inflammatory properties. The acetylamino group is believed to facilitate interactions with enzymes and receptors, modulating their activity.
Synthesis and Purification
The synthesis of this compound typically involves multiple steps, with optimization for large-scale production using continuous flow reactors and automated systems for reagent addition. Purification techniques are crucial to achieving high yield and purity in industrial settings.
Potential Applications
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is being investigated for its potential therapeutic applications, particularly in designing new agents targeting specific diseases. Its unique combination of functional groups enhances its ability to interact with biological targets compared to similar compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide, but its specific arrangement of functional groups sets it apart. For example, compounds like N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide feature different moieties that contribute to distinct biological activities.
Safety and Handling
While specific safety data for N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is limited, compounds with similar structures may pose risks such as skin and eye irritation. Handling should be done with caution, using appropriate protective equipment .
Research Findings
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide | Not specified | Approximately 314.34 | Acetylamino and methoxyphenoxy groups |
| N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | Not specified | Approximately 337.4 | Acetylamino and methoxybenzimidazole moieties |
| N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C19H20N6O3S | 412.5 | Acetylamino and triazole groups |
This table highlights the structural diversity and potential applications of compounds related to N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume